molecular formula C11H14N2O2 B2846159 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one CAS No. 777834-73-8

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2846159
CAS No.: 777834-73-8
M. Wt: 206.245
InChI Key: UFZDPIAAXRLUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation or serious eye irritation .

Future Directions

While specific future directions for “3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one” are not mentioned in the sources I found, research into similar compounds such as 1,3,5-triazines continues due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the aminophenyl moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of both the aminophenyl group and the oxazolidinone ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)5-6-13-7-8-15-11(13)14/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDPIAAXRLUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pd/C 10% (500 mg) is added to a solution of the compound obtained in Step B (16.6 mmoles) in MeOH (100 ml). The reaction mixture is stirred at 50° C. under 4.5 bars of hydrogen for 4 hours. The catalyst is filtered off and then washed with MeOH. The filtrate is evaporated to dryness and the product obtained is triturated in 10 ml of MeOH. The solid obtained is filtered off and dried in vacuo at 40° C. overnight to yield the title product in the form of a white solid, which is used directly in the next Step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

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